molecular formula C16H30N4 B12728453 N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine CAS No. 84859-13-2

N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine

Cat. No.: B12728453
CAS No.: 84859-13-2
M. Wt: 278.44 g/mol
InChI Key: KXPMZQBGEQQXHO-UHFFFAOYSA-N
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Description

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two hexahydro-1-methyl-2H-azepin-2-ylidene groups attached to a 1,2-ethanediamine backbone. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with 1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the azepin-2-ylidene groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine
  • N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine

Uniqueness

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.

Properties

CAS No.

84859-13-2

Molecular Formula

C16H30N4

Molecular Weight

278.44 g/mol

IUPAC Name

1-methyl-N-[2-[(1-methylazepan-2-ylidene)amino]ethyl]azepan-2-imine

InChI

InChI=1S/C16H30N4/c1-19-13-7-3-5-9-15(19)17-11-12-18-16-10-6-4-8-14-20(16)2/h3-14H2,1-2H3

InChI Key

KXPMZQBGEQQXHO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCC1=NCCN=C2CCCCCN2C

Origin of Product

United States

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